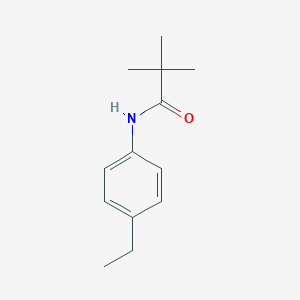
5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as CHIM-3, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CHIM-3 is a derivative of indole-2-one, which is a class of compounds known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II leads to DNA damage and cell death. This compound has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. Inhibition of histone deacetylases leads to changes in gene expression that can promote cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, this compound has been reported to have anti-inflammatory and antioxidant properties. Specifically, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. These effects may contribute to the anticancer activity of this compound by reducing inflammation and oxidative stress in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. Another advantage of this compound is its relatively simple synthesis method, which allows for large-scale production of the compound. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which may make it challenging to design experiments to investigate its activity.
Direcciones Futuras
There are several future directions for research on 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One direction is to investigate its potential as an anticancer agent in vivo. While this compound has shown promising activity in vitro, more research is needed to determine its efficacy and safety in animal models. Another direction is to further investigate the mechanism of action of this compound. Understanding how this compound inhibits cancer cell growth and survival may lead to the development of more targeted and effective therapies. Additionally, investigating the anti-inflammatory and antioxidant properties of this compound may lead to the development of therapies for other diseases, such as neurodegenerative disorders and cardiovascular disease.
Métodos De Síntesis
The synthesis of 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with acetone to form a nitrostyrene intermediate. The nitrostyrene intermediate is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then cyclized using acetic anhydride and hydrochloric acid to form the final product, this compound. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential as an anticancer agent. Several studies have reported that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer activity, this compound has also been investigated for its potential as an anti-inflammatory and antioxidant agent.
Propiedades
Fórmula molecular |
C17H14ClNO3 |
|---|---|
Peso molecular |
315.7 g/mol |
Nombre IUPAC |
5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1H-indol-2-one |
InChI |
InChI=1S/C17H14ClNO3/c1-10(15(20)11-5-3-2-4-6-11)17(22)13-9-12(18)7-8-14(13)19-16(17)21/h2-10,22H,1H3,(H,19,21) |
Clave InChI |
ORTHIZOGJSFWBH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1)C2(C3=C(C=CC(=C3)Cl)NC2=O)O |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)C2(C3=C(C=CC(=C3)Cl)NC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B250538.png)
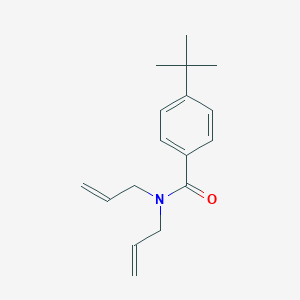
![Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate](/img/structure/B250544.png)
![[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B250547.png)
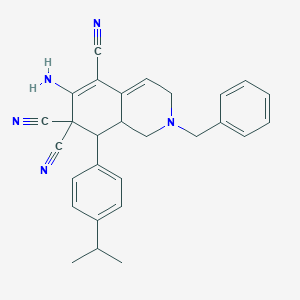
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dimethoxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B250552.png)
![5-chloro-N-[4-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B250554.png)
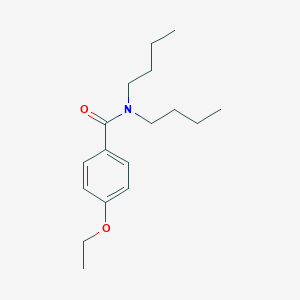



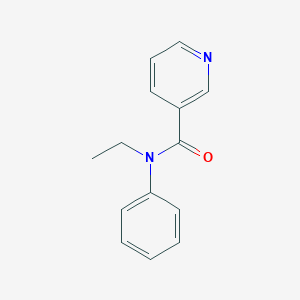
![Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B250561.png)
